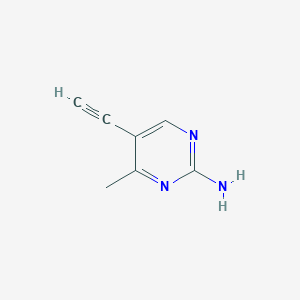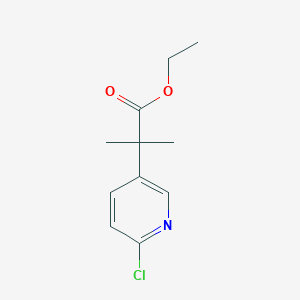![molecular formula C9H11ClO3 B13994315 2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one CAS No. 231297-30-6](/img/structure/B13994315.png)
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one is an organic compound that features a furan ring substituted with a chloroethanone group and a hydroxypropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-acetylfuran and 2-chloropropan-2-ol.
Reaction Conditions: The reaction involves the chlorination of 2-acetylfuran followed by the addition of 2-chloropropan-2-ol under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one: can be compared with other furan derivatives such as 2-acetylfuran and 2-chlorofuran.
Unique Features: The presence of both a chloro and hydroxypropan-2-yl group makes this compound unique compared to other furan derivatives, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
231297-30-6 |
|---|---|
Molekularformel |
C9H11ClO3 |
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
2-chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C9H11ClO3/c1-9(2,12)6-3-4-13-8(6)7(11)5-10/h3-4,12H,5H2,1-2H3 |
InChI-Schlüssel |
OCUALUBSTKFYKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(OC=C1)C(=O)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
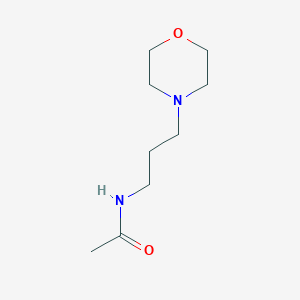
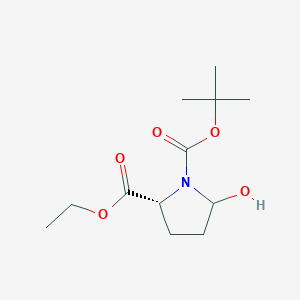
![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
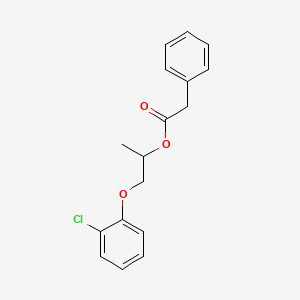
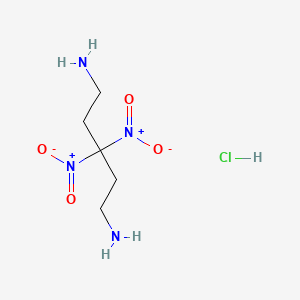
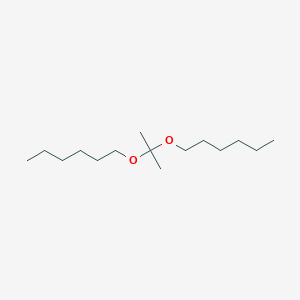

![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)

